
3-Chloro-4-(trifluoromethoxy)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O3. It is a derivative of phenylacetic acid, characterized by the presence of a chloro group at the 3-position and a trifluoromethoxy group at the 4-position on the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent steroid sulfatase inhibitors , suggesting potential targets could be enzymes involved in steroid metabolism.
Mode of Action
Based on its structural similarity to other phenylacetic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Phenylacetic acid derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
As a small, moderately polar molecule, it is likely to be well-absorbed following oral administration. The trifluoromethoxy group may enhance metabolic stability, while the carboxylic acid group could facilitate renal excretion .
Result of Action
Similar compounds have been shown to inhibit steroid sulfatase, an enzyme involved in the metabolism of steroids . This could potentially lead to alterations in steroid hormone levels and associated physiological effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid are likely to be influenced by various environmental factors. These may include pH, temperature, and the presence of other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether This reaction results in the formation of the trifluoromethoxy group on the phenyl ring
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency in the synthesis process. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar structure but lacks the chloro group at the 3-position.
3-Chloro-4-methoxyphenylacetic acid: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
3-Chloro-4-(trifluoromethyl)phenylacetic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the chloro and trifluoromethoxy groups in 3-Chloro-4-(trifluoromethoxy)phenylacetic acid imparts unique chemical properties, such as increased lipophilicity and reactivity. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLIFIHZIRCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


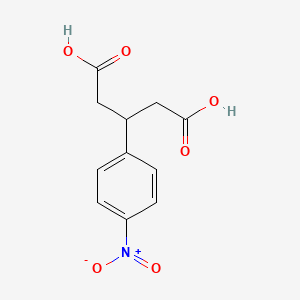
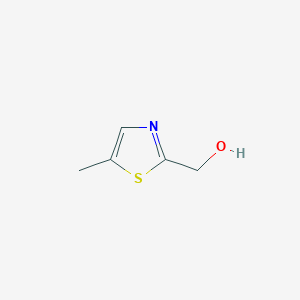
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
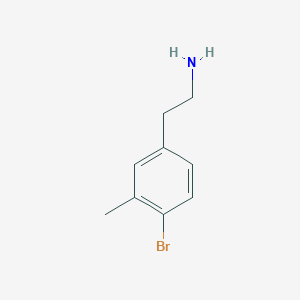

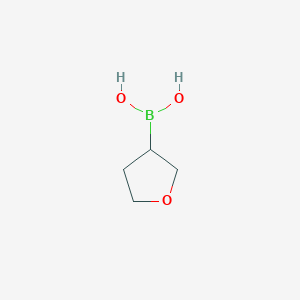
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

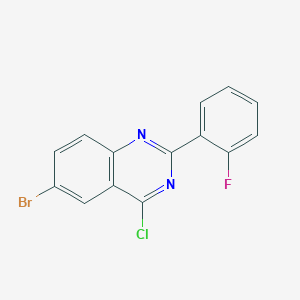
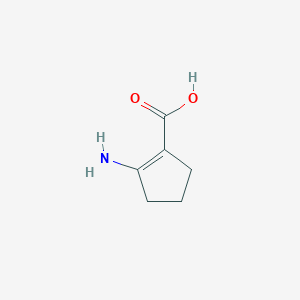
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
